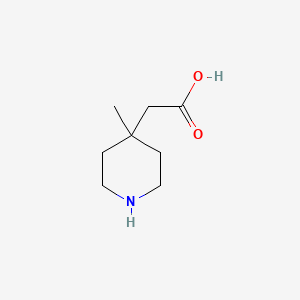

(4-Methyl-piperidin-4-yl)-acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(6-7(10)11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMUVGOEULZHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of 4-Methylpiperidine

The most straightforward route involves the reaction of 4-methylpiperidine with haloacetic acid derivatives under basic conditions. For instance, chloroacetic acid reacts with 4-methylpiperidine in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at elevated temperatures (70–80°C). The nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chloride ion to form the target compound.

Key Parameters:

-

Solvent: Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

-

Base: K₂CO₃ neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Temperature: Elevated temperatures (80°C) reduce reaction times but may necessitate reflux conditions to prevent solvent evaporation.

Protection-Deprotection Strategies

In cases where competing reactions occur at the piperidine nitrogen, temporary protection with groups like tert-butoxycarbonyl (Boc) is employed. For example, Boc-protected 4-methylpiperidine undergoes alkylation with bromoacetic acid, followed by acidic deprotection (e.g., trifluoroacetic acid) to yield the final product. This method minimizes side reactions such as over-alkylation or oxidation.

Advantages:

Reductive Amination Approaches

Condensation with Glyoxylic Acid

4-Methylpiperidine reacts with glyoxylic acid in a reductive amination process using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The imine intermediate formed between the amine and ketone is subsequently reduced to the secondary amine.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.

-

Stoichiometry: A 1:1 molar ratio of amine to glyoxylic acid ensures minimal dimerization.

Yield Optimization:

-

Excess NaBH(OAc)₃ (1.5–2.0 equivalents) improves conversion rates.

-

Anhydrous conditions prevent hydrolysis of the imine intermediate.

Continuous Flow Synthesis for Industrial Production

Microreactor Technology

Industrial-scale synthesis leverages continuous flow systems to enhance efficiency. A mixture of 4-methylpiperidine and chloroacetic acid in DMF is pumped through a heated microreactor (100°C) with a residence time of 10–15 minutes. This method achieves near-quantitative yields by maintaining precise temperature control and minimizing side reactions.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes kinetics |

| Residence Time | 12 minutes | Balances conversion and degradation |

| Solvent | DMF | Enhances solubility |

Catalyst Recycling

Palladium on carbon (Pd/C) catalysts used in hydrogenation steps are recovered via filtration and reused for up to five cycles without significant activity loss. This reduces costs in large-scale operations.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-methylation or over-alkylation can occur during direct alkylation. To address this:

Purification Difficulties

The polar nature of (4-methylpiperidin-1-yl)acetic acid complicates crystallization. Solutions include:

-

Salting-Out Techniques: Addition of NaCl to aqueous solutions forces precipitation.

-

Chromatography: Reverse-phase HPLC with C18 columns resolves impurities.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 75–85 | 90–95 | High |

| Reductive Amination | 65–75 | 85–90 | Moderate |

| Continuous Flow | 90–95 | 98–99 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methyl-piperidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new piperidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anti-Tubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening of a large chemical library identified several chemotypes with significant anti-tubercular activity, including those derived from piperidine structures. The 4-phenyl piperidines (4PP), which include analogs of (4-Methyl-piperidin-4-yl)-acetic acid, were particularly noted for their potency and selectivity against M. tuberculosis.

Case Study: Structure-Activity Relationship (SAR) Studies

A detailed structure-activity relationship study was conducted to optimize the 4PP series. The following table summarizes key findings regarding the minimum inhibitory concentration (MIC) of various analogs:

| Compound ID | Structure Description | MIC (µM) | Notes |

|---|---|---|---|

| 4PP-1 | Initial hit | 6.3 | Found effective against M. tuberculosis |

| 4PP-2 | 4-(p-tert-butylphenyl) substitution | 2.0 | Improved activity compared to 4PP-1 |

| 4PP-3 | Similar to 4PP-1 with cyclohexylmethylene group | 6.8 | Comparable activity |

| 4PP-5 | Urea-linked tert-butyl substitution | >20 | Loss of activity observed |

These studies indicate that modifications at the 4-position of the piperidine ring can significantly enhance antibacterial properties while maintaining favorable physicochemical characteristics such as solubility and stability .

Pharmacological Inhibition and Anti-Inflammatory Properties

The compound has also been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation pathways. The modification of piperidine derivatives to include acetic acid residues has shown promising anti-inflammatory effects.

Case Study: Inhibition of Soluble Epoxide Hydrolase

An investigation into the pharmacological properties of related compounds demonstrated that certain derivatives could effectively inhibit sEH, leading to reduced inflammatory responses. The following table outlines some relevant findings:

| Compound ID | Activity Description | IC50 (µM) | Efficacy Notes |

|---|---|---|---|

| Compound A | sEH inhibitor | 10 | Demonstrated significant anti-inflammatory activity |

| Compound B | Modified piperidine | 5 | Higher potency than standard inhibitors |

This highlights the potential of (4-Methyl-piperidin-4-yl)-acetic acid derivatives in developing new anti-inflammatory agents .

Synthesis and Chemical Modifications

The synthesis of (4-Methyl-piperidin-4-yl)-acetic acid and its analogs typically involves straightforward organic reactions, allowing for easy modification to enhance biological activity or alter pharmacokinetic properties. Techniques such as amide formation and structural optimization through SAR studies are commonly employed.

Synthesis Overview

The synthesis process usually follows these steps:

- Starting Material Preparation : Synthesize the piperidine core.

- Acetic Acid Attachment : Utilize acetic acid derivatives to form amide or ester linkages.

- Purification : Employ chromatographic techniques to isolate pure compounds.

Wirkmechanismus

The mechanism of action of (4-Methyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the central nervous system. Additionally, it can inhibit certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogues of (4-Methyl-piperidin-4-yl)-acetic Acid

Key Observations:

- Substituent Effects on Bioactivity: The introduction of electron-withdrawing groups (e.g., cyano in 9b) enhances metabolic stability compared to electron-donating groups (e.g., acetyl in 9a) .

- Ester Derivatives : Ethyl 2-(piperidin-4-yl)acetate serves as a prodrug, improving bioavailability through esterase-mediated hydrolysis .

- Hydroxymethyl Modification: The hydroxymethyl group in 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid increases aqueous solubility, making it suitable for intravenous formulations .

Physicochemical Properties

The physicochemical properties of (4-Methyl-piperidin-4-yl)-acetic acid and its analogues are influenced by substituents and functional groups.

Table 2: Physicochemical Comparison

Key Observations:

- Acidity: The carboxylic acid group in (4-Methyl-piperidin-4-yl)-acetic acid has a pKa of ~3.9, similar to other acetic acid derivatives. Electron-withdrawing substituents (e.g., cyano) lower the pKa, increasing acidity .

- Lipophilicity : The methyl group in (4-Methyl-piperidin-4-yl)-acetic acid slightly increases LogP compared to unsubstituted piperidine-acetic acids, enhancing membrane permeability .

Biologische Aktivität

(4-Methyl-piperidin-4-yl)-acetic acid, also known as 4-MPHA, is a chemical compound characterized by a piperidine ring with a methyl group at the 4-position and an acetic acid moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Appearance : White solid

The compound can exist as a hydrochloride salt, which enhances its solubility and stability in biological systems .

Research indicates that (4-Methyl-piperidin-4-yl)-acetic acid interacts with various biological receptors, influencing physiological processes such as pain modulation and inflammation. Its binding affinity to soluble epoxide hydrolase (sEH) has been particularly noted, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments .

Biological Activity Overview

The biological activities of (4-Methyl-piperidin-4-yl)-acetic acid can be summarized as follows:

Case Studies and Research Findings

- Pain Management : A study on piperidine derivatives revealed that compounds similar to (4-Methyl-piperidin-4-yl)-acetic acid effectively inhibited sEH, leading to decreased pain responses in experimental models .

- Anti-inflammatory Effects : Research demonstrated that the compound's inhibition of sEH correlates with reduced levels of inflammatory mediators in vivo, showcasing its potential for treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that (4-Methyl-piperidin-4-yl)-acetic acid exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of (4-Methyl-piperidin-4-yl)-acetic acid can be compared with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Piperidineacetic acid hydrochloride | C₇H₁₄ClNO₂ | Lacks methyl substitution at the 4-position | Moderate analgesic effects |

| (1-Methyl-piperidin-4-yl)-acetic acid | C₈H₁₅NO₂ | Methyl group at the 1-position | Lower anti-inflammatory activity |

| (3-Methyl-piperidin-4-yl)-acetic acid | C₈H₁₅NO₂ | Methyl group at the 3-position | Similar cytotoxic effects as 4-MPHA |

This table illustrates how substitution patterns influence the pharmacological profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Methyl-piperidin-4-yl)-acetic acid?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of 4-methylpiperidine precursors. For example, Blicke et al. (1954) demonstrated the use of Mannich reactions with piperidine derivatives and ketones to introduce acetic acid moieties . Another approach involves reacting 4-methylpiperidine with haloacetic acid derivatives under basic conditions. Purification often employs recrystallization or column chromatography, with characterization via (e.g., δ 2.3–2.6 ppm for piperidine protons) and mass spectrometry (expected molecular ion at m/z 143.186 for CHNO) .

Q. Which analytical techniques are critical for characterizing (4-Methyl-piperidin-4-yl)-acetic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Key for structural confirmation. resolves piperidine ring protons (δ 1.4–1.8 ppm for axial/equatorial H) and the acetic acid side chain (δ 3.3–3.5 ppm for CHCOO) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H] peak at m/z 144.19 .

- Elemental Analysis : Validates purity (theoretical: C 58.72%, H 9.15%, N 9.78%, O 22.35%) .

Q. How should researchers assess purity when commercial sources lack analytical data?

- Methodological Answer : Use orthogonal methods:

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (0.1% TFA), UV detection at 210 nm .

- Titration : Quantify free carboxylic acid groups via NaOH titration (phenolphthalein endpoint) .

- Melting Point : Compare observed values (e.g., 180–185°C for hydrochloride salt) with literature .

Advanced Research Questions

Q. How can contradictory spectral data for derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Combine , , and IR (e.g., 1700–1720 cm for carboxylic acid C=O) to confirm functional groups .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt forms (e.g., hydrochloride vs. free base) .

- Literature Benchmarking : Compare with reported data for structurally similar compounds, such as 4-piperidineacetic acid hydrochloride (CAS 73415-84-6) .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Methodological Answer :

- Catalysis : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .

- In Situ Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress and minimizes byproducts .

Q. How to design in vitro assays for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition Studies : Screen against targets like acetylcholinesterase (AChE) using Ellman’s assay (λ = 412 nm) .

- Receptor Binding Assays : Radioligand competition experiments (e.g., -labeled ligands for GPCRs) .

- Cytotoxicity Profiling : MTT assay on cell lines (e.g., HEK293) to assess IC values .

Q. What computational methods predict reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding affinities for biological targets (e.g., using AutoDock Vina) .

- Retrosynthetic Analysis : Tools like Synthia™ identify feasible routes from commercial precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.